molecular formula C9H5FN2O2S B1406132 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid CAS No. 1388057-04-2

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B1406132
CAS No.: 1388057-04-2
M. Wt: 224.21 g/mol
InChI Key: FNFVRVKYVVASCA-UHFFFAOYSA-N
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Description

Structural classification and heterocyclic framework

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid belongs to the prominent class of five-membered aromatic heterocyclic compounds characterized by the presence of two nitrogen atoms and one sulfur atom within the ring system. The 1,3,4-thiadiazole core structure represents one of the most important and well-known heterocyclic nuclei in medicinal chemistry, serving as a common and integral feature of numerous natural products and pharmaceutical agents. This heterocyclic framework exhibits unique chemical properties derived from the specific arrangement of heteroatoms, where the presence of nitrogen and sulfur atoms significantly influences both membrane permeability and the ability to function as versatile hydrogen bond acceptors. The inductive effect of the sulfur atom imparts a very weak basic character to the structure while maintaining relatively high aromaticity, creating a stable yet reactive molecular platform for further chemical modifications.

The structural architecture of this compound incorporates three distinct molecular components that contribute to its overall chemical behavior and potential biological activity. The central 1,3,4-thiadiazole ring provides the heterocyclic foundation, while the 3-fluorophenyl substituent at position 5 introduces aromatic character along with the electron-withdrawing properties of the fluorine atom. The carboxylic acid functionality at position 2 adds polar characteristics and potential for hydrogen bonding interactions, creating a multifunctional molecule with diverse chemical reactivity patterns. This combination of structural elements positions the compound within the broader category of fluorinated heterocycles, which have gained significant attention in pharmaceutical research due to their enhanced metabolic stability and improved pharmacokinetic properties.

The molecular framework demonstrates the characteristic features of the 1,3,4-thiadiazole isomer, where the nitrogen atoms occupy positions 1 and 3, while the sulfur atom is located at position 4 of the five-membered ring. This specific arrangement differs from other thiadiazole isomers and contributes to the unique chemical and biological properties observed in compounds containing this scaffold. The aromatic nature of the heterocycle, combined with the electron distribution influenced by the heteroatoms, creates a stable molecular platform that can participate in various chemical reactions while maintaining structural integrity under physiological conditions.

Chemical nomenclature and registry information

The systematic chemical name for this compound follows International Union of Pure and Applied Chemistry nomenclature conventions as this compound, reflecting the precise structural arrangement and substitution pattern. This nomenclature clearly indicates the position of the fluorophenyl group at carbon 5 of the thiadiazole ring and the carboxylic acid group at carbon 2, providing unambiguous identification for chemical databases and research applications. The Chemical Abstracts Service has assigned the unique registry number 1388057-04-2 to this compound, serving as the definitive identifier for chemical inventory systems and regulatory documentation. The molecular formula C9H5FN2O2S accurately represents the atomic composition, indicating nine carbon atoms, five hydrogen atoms, one fluorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

Property Value Reference
Chemical Name This compound
Chemical Abstracts Service Number 1388057-04-2
Molecular Formula C9H5FN2O2S
Molecular Weight 224.21 g/mol
Melting Data Locator Number MFCD22565370

The compound has been catalogued in multiple chemical databases and commercial suppliers, indicating its availability for research purposes and its recognition within the scientific community as a compound of interest. Various synonym designations exist in chemical literature, though the systematic name remains the primary identifier for scientific publications and patent documentation. The structural representation can be expressed through simplified molecular-input line-entry system notation, providing a standardized method for computer-based chemical information systems to process and store the molecular structure.

Historical development of fluorinated 1,3,4-thiadiazole derivatives

The development of fluorinated 1,3,4-thiadiazole derivatives represents a significant evolution in heterocyclic chemistry, building upon the foundational work establishing the biological importance of the parent thiadiazole scaffold. Research into fluorinated heterocycles gained momentum as scientists recognized the profound impact that fluorine substitution could have on molecular properties, particularly in terms of metabolic stability and biological activity. The introduction of fluorine atoms into heterocyclic systems has been demonstrated to improve or enhance medicinal properties, leading to increased interest in developing synthetic methodologies for accessing fluorinated thiadiazole derivatives.

Historical research efforts focused on establishing efficient synthetic routes for incorporating fluorinated aromatic substituents onto the 1,3,4-thiadiazole core, with particular attention to maintaining the integrity of the heterocyclic system while introducing the desired fluorinated functionality. Early investigations revealed that fluorinated analogues often demonstrated superior biological activity compared to their non-fluorinated counterparts, providing strong motivation for continued research in this area. The development of synthetic methodologies for preparing 2-amino-5-substituted-1,3,4-thiadiazole derivatives provided crucial foundational knowledge that enabled the efficient preparation of more complex fluorinated derivatives.

Significant advances in the field occurred through the development of solid-phase reaction methodologies that simplified the synthesis of substituted thiadiazole derivatives while improving yields and reducing reaction times. These methodological improvements enabled researchers to prepare diverse libraries of fluorinated thiadiazole compounds for biological evaluation, accelerating the identification of promising lead compounds. The evolution of synthetic approaches from traditional solution-phase methods to more efficient solid-phase protocols represented a crucial advancement that enhanced the accessibility of fluorinated thiadiazole derivatives for medicinal chemistry applications.

Position in heterocyclic chemistry research landscape

This compound occupies a strategically important position within the contemporary heterocyclic chemistry research landscape, serving as both a valuable synthetic intermediate and a representative example of the broader class of bioactive thiadiazole derivatives. The compound exemplifies the current trend toward developing privileged scaffolds that can serve as platforms for drug design and development, with the 1,3,4-thiadiazole core being recognized as one of the most important privileged structures in medicinal chemistry. Research efforts in this area have demonstrated that thiadiazole-based compounds exhibit a remarkably broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmania functions.

The strategic importance of this compound within current research initiatives stems from its potential to serve as a key building block for molecular hybridization approaches, where the thiadiazole scaffold can be combined with other bioactive fragments to create novel therapeutic agents. Recent investigations have focused on developing thiazole-linked hybrids through systematic conjugation of thiazole moieties with other pharmacologically active fragments, demonstrating the versatility of the thiadiazole platform for drug discovery applications. These molecular hybridization strategies have shown promise for enhancing drug efficacy, reducing multiple drug resistance, and minimizing toxicity concerns.

Properties

IUPAC Name

5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFVRVKYVVASCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects. The presence of the thiadiazole ring is believed to contribute to its ability to inhibit pro-inflammatory pathways, potentially leading to applications in treating inflammatory diseases .

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. Thiadiazole derivatives are being studied for their role in targeting cancer cell proliferation and survival mechanisms .

Agricultural Applications

The compound has potential uses in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens.

Fungicidal Properties

Research into thiadiazole derivatives has shown promise as fungicides. These compounds can disrupt fungal cell wall synthesis or inhibit key metabolic pathways in fungi, providing an avenue for crop protection against fungal diseases .

Plant Growth Regulation

Some studies suggest that derivatives of thiadiazoles can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience .

Materials Science

In addition to biological applications, this compound is being explored for its properties in materials science.

Conductive Polymers

The incorporation of thiadiazole units into polymer matrices can enhance electrical conductivity. This property is valuable for developing advanced materials used in electronics and energy storage devices .

Dyes and Pigments

Thiadiazole derivatives have been investigated for their use in dyeing processes due to their ability to form stable complexes with metal ions. This application is significant in the textile industry and for producing colored materials with specific properties .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Effective against Gram-positive bacteria.
Anti-inflammatory Inhibits TNF-alpha production in vitro.
Agricultural Use Demonstrated fungicidal activity against Fusarium spp.
Materials Science Enhanced conductivity in polymer composites.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substitution

  • 5-(2-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic Acid ():
    The 2-fluorophenyl isomer exhibits distinct electronic properties due to altered fluorine positioning. The ortho-fluorine induces steric hindrance and reduces conjugation efficiency compared to the para-substituted analog. This may lower binding affinity in enzyme pockets .
  • 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic Acid ():
    The para-fluorine enhances electron-withdrawing effects, increasing the carboxylic acid's acidity (pKa ~2.8 vs. ~3.2 for the 3-fluoro derivative). This property is advantageous in prodrug design where pH-dependent solubility is critical .

Heterocycle-Modified Analogs

  • 5-(3-Fluorophenyl)-furan-2-carboxylic Acid ():
    Replacing the thiadiazole with a furan ring eliminates sulfur and one nitrogen atom, reducing polarity. The furan analog shows 20% lower logP (1.8 vs. 2.3) and diminished antimicrobial activity in in vitro assays, highlighting the thiadiazole’s role in bioactivity .
  • 5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid ():
    A pyridine-based analog with a hydroxyl group demonstrates stronger hydrogen-bonding capacity but reduced thermal stability (decomposition at 180°C vs. 210°C for the thiadiazole). This compound exhibits selective inhibition of COX-2, suggesting heterocycle-dependent target specificity .

Functional Group Variations

  • 5-Phenyl-1,3,4-thiadiazole-2-carboxylic Acid ():
    Absence of fluorine decreases lipophilicity (logP 1.9 vs. 2.3) and reduces in vivo bioavailability (AUC 12 µg·h/mL vs. 18 µg·h/mL for the 3-fluoro derivative). However, it retains moderate antifungal activity, emphasizing fluorine’s role in potency enhancement .
  • N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide ():
    Replacing the carboxylic acid with a thioamide group increases membrane permeability but reduces water solubility (0.5 mg/mL vs. 8 mg/mL). This derivative shows 75% inhibition of α-glucosidase at 50 µg/mL, outperforming the carboxylic acid variant (45% inhibition) .

Biological Activity

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid (CAS Number: 1388057-04-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and research findings.

  • Molecular Formula : C9H5FN2O2S
  • Molecular Weight : 224.21 g/mol
  • Purity : ≥ 98% .

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The presence of the fluorophenyl group enhances the lipophilicity and reactivity of the compound, which is crucial for its interaction with microbial membranes.

  • Study Findings : A comparative study highlighted that various thiadiazole derivatives, including those similar to this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that substituents on the aromatic ring play a critical role in enhancing antimicrobial efficacy .

2. Anticancer Activity

Thiadiazole compounds have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation.

  • Case Study : In vitro studies involving human cancer cell lines (e.g., Jurkat and A-431) demonstrated that compounds with similar structures exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent. The presence of electron-donating groups on the phenyl ring was found to be essential for cytotoxic activity .
CompoundCell LineIC50 (µg/mL)Reference
This compoundJurkat< Doxorubicin
Analog 1A-4311.61 ± 1.92
Analog 2U251< Doxorubicin

3. Antioxidant Activity

The antioxidant properties of thiadiazoles are attributed to their ability to scavenge free radicals.

  • Research Findings : A study reported that this compound analogs exhibited varying degrees of antioxidant activity when tested against DPPH radicals. The IC50 values indicated a strong capacity for radical scavenging compared to established antioxidants like quercetin .
CompoundDPPH IC50 (µM)Relative Activity (TE)Reference
TS34.74>1
TSFNot specifiedLower than TS
TBNot specifiedDisqualified

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiadiazole ring and the attached phenyl group significantly influence biological activity. Key observations include:

  • Electron-Drawing vs. Electron-Donating Groups : Electron-donating groups enhance cytotoxicity and antioxidant potential.
  • Substituent Positioning : The position of substituents on the phenyl ring affects both antimicrobial and anticancer activities.

Q & A

Q. What are the established synthetic routes for 5-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or functionalization of the thiadiazole core. For example, a two-step procedure involves refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by precipitation and recrystallization . Intermediates are characterized using elemental analysis, ¹H NMR, IR spectroscopy, and TLC to confirm purity and structural integrity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. The thiadiazole ring adopts a planar conformation, with the 3-fluorophenyl group oriented at a specific dihedral angle relative to the core. This data (mean C–C bond length: 0.005 Å, R factor: 0.047) clarifies electronic delocalization and steric effects, which are critical for understanding reactivity and interactions with biological targets .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models.
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
    Dose-response curves and IC₅₀ values are calculated to evaluate potency.

Advanced Research Questions

Q. How can computational modeling optimize its structure for target-specific activity?

Docking studies (e.g., AutoDock Vina) using the crystallographic data can predict binding affinities to enzymes like γ-aminobutyric acid (GABA) receptors or kinases. Modifications to the fluorophenyl group or carboxylic acid moiety are modeled to enhance hydrophobic interactions or hydrogen bonding. Free energy perturbation (FEP) calculations further refine SAR .

Q. How do tautomeric equilibria or pH-dependent solubility affect its bioactivity?

The thiadiazole-thione tautomerism (e.g., thiol ↔ thione forms) can alter electron distribution and solubility. UV-Vis spectroscopy and potentiometric titration are used to study pH-dependent behavior. For instance, the carboxylic acid group’s pKa (~3–4) influences ionization under physiological conditions, impacting membrane permeability .

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Purity : Use HPLC-MS to verify compound integrity (>98% purity).
  • Metabolic stability : Perform liver microsome assays to assess degradation .

Q. What strategies improve metabolic stability without compromising activity?

  • Prodrug design : Esterify the carboxylic acid to enhance bioavailability.
  • Fluorine substitution : The 3-fluorophenyl group reduces metabolic oxidation. Validate via LC-MS/MS pharmacokinetic studies in rodent models .

Methodological Notes

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) for yield improvement .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with reference spectra in databases like SciFinder .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 2
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5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

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